N-[1-(1-butyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2,2-dimethylpropanamide
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Overview
Description
N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that features a benzodiazole ring, a phenylethyl group, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-2,2-DIMETHYLPROPANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole ring, followed by the introduction of the butyl group. The phenylethyl group is then attached through a series of substitution reactions. Finally, the dimethylpropanamide moiety is introduced under controlled conditions to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis machines. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, inert atmosphere, and the use of catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-2,2-DIMETHYLPROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-butyl-1H-1,3-benzodiazol-2-amine: Shares the benzodiazole core but lacks the phenylethyl and dimethylpropanamide groups.
(1-butyl-1H-1,3-benzodiazol-2-yl)methanol: Contains a similar benzodiazole structure with a butyl group but differs in the functional groups attached.
Uniqueness
N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-2,2-DIMETHYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H31N3O |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[1-(1-butylbenzimidazol-2-yl)-2-phenylethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C24H31N3O/c1-5-6-16-27-21-15-11-10-14-19(21)25-22(27)20(26-23(28)24(2,3)4)17-18-12-8-7-9-13-18/h7-15,20H,5-6,16-17H2,1-4H3,(H,26,28) |
InChI Key |
WECNVWJQFXINEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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